molecular formula C7H13NO3 B1454487 ((R)-3-Hydroxy-piperidin-1-yl)-acetic acid CAS No. 1354002-75-7

((R)-3-Hydroxy-piperidin-1-yl)-acetic acid

Cat. No.: B1454487
CAS No.: 1354002-75-7
M. Wt: 159.18 g/mol
InChI Key: FVWNVXIYNYGOAS-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(®-3-Hydroxy-piperidin-1-yl)-acetic acid: is a chiral compound featuring a piperidine ring substituted with a hydroxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Hydroxy-piperidin-1-yl)-acetic acid can be achieved through several methodsAnother method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved during the synthesis .

Industrial Production Methods: Industrial production of (®-3-Hydroxy-piperidin-1-yl)-acetic acid typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (®-3-Hydroxy-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry: In organic synthesis, (®-3-Hydroxy-piperidin-1-yl)-acetic acid serves as a building block for the construction of more complex molecules. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds .

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a useful tool in molecular biology research .

Medicine: (®-3-Hydroxy-piperidin-1-yl)-acetic acid has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for further pharmacological studies .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Molecular Targets and Pathways: (®-3-Hydroxy-piperidin-1-yl)-acetic acid exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The hydroxy group and the piperidine ring play crucial roles in binding to these targets, influencing their activity and modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (®-3-Hydroxy-piperidin-1-yl)-acetic acid is unique due to its combination of a chiral center, a hydroxy group, and an acetic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

2-[(3R)-3-hydroxypiperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-6-2-1-3-8(4-6)5-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWNVXIYNYGOAS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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